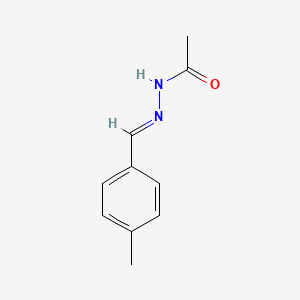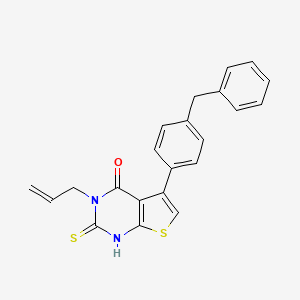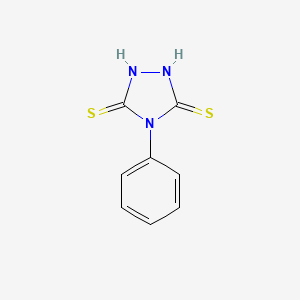
N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide is a complex organic compound that features both bromine and iodine substituents on an aniline and benzamide framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide typically involves multiple steps. One common approach is to start with 2-bromoaniline, which undergoes a series of reactions including nitration, reduction, and bromination . The key steps include:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts, high-temperature reactions, and specialized equipment to handle hazardous materials like bromine and iodine.
化学反応の分析
Types of Reactions
N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinones, while reduction could lead to various amines or alcohols.
科学的研究の応用
N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include:
2-Bromoaniline: A precursor used in the synthesis of N-(1-(2-Bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide.
4-Bromoaniline: Another brominated aniline derivative with different properties and applications.
2-Iodoaniline: An iodine-substituted aniline with similar reactivity but different substitution patterns.
Uniqueness
This compound is unique due to its combination of bromine and iodine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
303094-85-1 |
|---|---|
分子式 |
C15H11BrCl3IN2O |
分子量 |
548.4 g/mol |
IUPAC名 |
N-[1-(2-bromoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide |
InChI |
InChI=1S/C15H11BrCl3IN2O/c16-11-6-1-2-7-12(11)21-14(15(17,18)19)22-13(23)9-4-3-5-10(20)8-9/h1-8,14,21H,(H,22,23) |
InChIキー |
VCHDLBFIQWIWJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)




![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)

